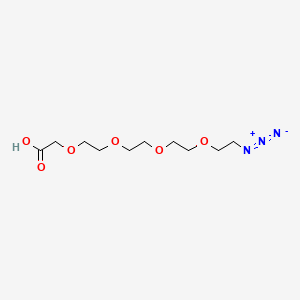

Azido-PEG4-CH2CO2H

Descripción general

Descripción

Aplicaciones Científicas De Investigación

N3-TEG-COOH tiene una amplia gama de aplicaciones en investigación científica, incluyendo:

Química: Se utiliza como un enlace en la síntesis de PROTACs, que se utilizan para estudiar las vías de degradación de proteínas.

Biología: Se emplea en el desarrollo de estrategias de degradación de proteínas dirigidas para estudiar la función de proteínas específicas en los procesos celulares.

Medicina: Se investiga su potencial en el desarrollo de nuevos agentes terapéuticos para enfermedades como el cáncer y los trastornos neurodegenerativos.

Industria: Se utiliza en la producción de materiales avanzados y aplicaciones de nanotecnología

Mecanismo De Acción

N3-TEG-COOH funciona como un enlace en los PROTACs, que son moléculas heterobifuncionales que comprenden dos ligandos conectados por una unidad de enlace. Un ligando se une a una proteína ligasa de ubiquitina E3, mientras que el otro ligando se une a la proteína diana de interés. Esta configuración acerca la ligasa y la proteína diana, lo que facilita la ubiquitinación y la posterior degradación de la proteína diana por el proteasoma .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Azido-PEG4-CH2CO2H plays a crucial role in biochemical reactions, particularly in bio-conjugation and drug delivery systems. The azide group of this compound can react with alkyne groups through click chemistry, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for labeling and tracking biomolecules. The terminal carboxylic acid group can form stable amide bonds with primary amine groups, facilitating the conjugation of this compound to proteins, peptides, and other biomolecules .

Cellular Effects

This compound influences various cellular processes by facilitating the conjugation of biomolecules. It can be used to label proteins and peptides, allowing researchers to track their localization and interactions within cells. This compound can also affect cell signaling pathways by modifying the activity of proteins involved in these pathways. Additionally, this compound can influence gene expression by enabling the targeted delivery of nucleic acids to specific cellular compartments .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable covalent bonds with biomolecules. The azide group reacts with alkyne groups through click chemistry, forming triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The carboxylic acid group can form amide bonds with primary amine groups, enabling the conjugation of this compound to proteins and peptides. These covalent modifications can alter the activity and function of the target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that this compound can maintain its activity for extended periods, allowing for its use in various in vitro and in vivo experiments. Researchers should monitor the stability of the compound to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound can effectively label and track biomolecules without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including cellular stress and apoptosis. Researchers should carefully optimize the dosage to achieve the desired effects while minimizing adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing biomolecules. The carboxylic acid group can form amide bonds with primary amine groups, facilitating the conjugation of this compound to proteins and peptides. These interactions can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, facilitating its transport across cellular membranes. Once inside the cell, this compound can interact with various biomolecules, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound can localize to specific subcellular compartments, depending on its conjugation to target biomolecules. The compound can be directed to specific organelles through targeting signals or post-translational modifications. For example, conjugation to mitochondrial targeting sequences can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function. Similarly, conjugation to nuclear localization signals can direct the compound to the nucleus, influencing gene expression and other nuclear processes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

N3-TEG-COOH se sintetiza a través de una serie de reacciones químicas que implican la introducción de grupos funcionales azida y carboxilo a una columna vertebral de tetraetilenglicol. La síntesis normalmente implica los siguientes pasos:

Activación del Tetraetilenglicol: Los grupos hidroxilo del tetraetilenglicol se activan utilizando un reactivo adecuado como el cloruro de tosilo.

Introducción del Grupo Azida: El tetraetilenglicol activado se hace reaccionar entonces con azida sódica para introducir el grupo funcional azida.

Métodos de Producción Industrial

La producción industrial de N3-TEG-COOH sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizada puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

N3-TEG-COOH experimenta varios tipos de reacciones químicas, incluyendo:

Cicloadición de Azida-Alquino Catalizada por Cobre (CuAAC): Esta reacción implica que el grupo azida de N3-TEG-COOH reaccione con un grupo alquino en presencia de un catalizador de cobre para formar un anillo triazol.

Cicloadición de Azida-Alquino Promocionada por Tensión (SPAAC): Esta reacción implica que el grupo azida de N3-TEG-COOH reaccione con un grupo alquino tensionado (como DBCO o BCN) sin necesidad de un catalizador

Reactivos y Condiciones Comunes

CuAAC: El sulfato de cobre y el ascorbato de sodio se utilizan comúnmente como sistema catalítico. La reacción se lleva a cabo normalmente en un disolvente como el dimetilsulfóxido (DMSO) a temperatura ambiente.

SPAAC: Esta reacción no requiere un catalizador y puede llevarse a cabo en disolventes acuosos u orgánicos a temperatura ambiente

Principales Productos Formados

CuAAC: El principal producto formado es un compuesto ligado a triazol.

SPAAC: El principal producto formado es un compuesto ligado a triazol sin necesidad de un catalizador de cobre

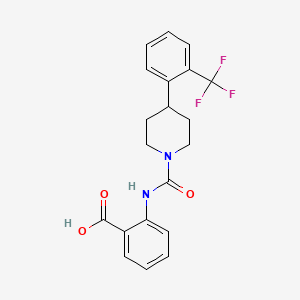

Comparación Con Compuestos Similares

Compuestos Similares

N3-PEG4-COOH: Otro enlace a base de PEG con una estructura similar pero diferente longitud de cadena.

N3-PEG8-COOH: Un enlace a base de PEG más largo utilizado para aplicaciones similares.

N3-PEG12-COOH: Un enlace a base de PEG aún más largo con grupos funcionales similares

Singularidad

N3-TEG-COOH es único debido a su longitud de cadena y grupos funcionales óptimos, lo que lo hace altamente eficaz en la formación de PROTACs estables y eficientes. Su capacidad para someterse a reacciones CuAAC y SPAAC añade versatilidad a su síntesis química .

Propiedades

IUPAC Name |

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O6/c11-13-12-1-2-16-3-4-17-5-6-18-7-8-19-9-10(14)15/h1-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTABJLSZLHRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCC(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201467-81-4 | |

| Record name | 201467-81-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)

![1,1-Dimethyl-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea](/img/structure/B1666369.png)